3-(2-Fluorophenethyl)pyrrolidine

Beschreibung

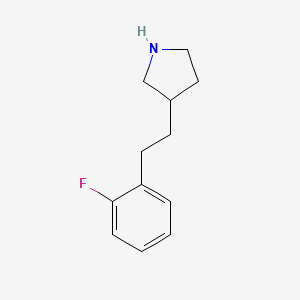

3-(2-Fluorophenethyl)pyrrolidine is a pyrrolidine derivative featuring a 2-fluorophenethyl substituent at the 3-position of the pyrrolidine ring. Pyrrolidine, a five-membered saturated amine ring, is a versatile scaffold in medicinal chemistry due to its conformational flexibility, which facilitates interactions with biological targets. The 2-fluorophenethyl group introduces steric and electronic effects that modulate receptor binding, pharmacokinetics, and metabolic stability.

Eigenschaften

Molekularformel |

C12H16FN |

|---|---|

Molekulargewicht |

193.26 g/mol |

IUPAC-Name |

3-[2-(2-fluorophenyl)ethyl]pyrrolidine |

InChI |

InChI=1S/C12H16FN/c13-12-4-2-1-3-11(12)6-5-10-7-8-14-9-10/h1-4,10,14H,5-9H2 |

InChI-Schlüssel |

SIIPUNRZNDTYAL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCC1CCC2=CC=CC=C2F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenethyl)pyrrolidine typically involves the reaction of 2-fluorophenethylamine with a suitable pyrrolidine precursor. One common method is the reductive amination of 2-fluorophenylacetaldehyde with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Fluorophenethyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the phenethyl group.

Substitution: The fluorine atom in the phenethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted phenethyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-Fluorophenethyl)pyrrolidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Wirkmechanismus

The mechanism of action of 3-(2-Fluorophenethyl)pyrrolidine involves its interaction with specific molecular targets in the body. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Fluorination Patterns :

- 3-(2-Fluorophenethyl)pyrrolidine vs. 4-chlorophenyl-pyrrolidine derivatives (e.g., in melanocortin receptor ligands): The 2-fluoro substituent on the phenethyl group may enhance lipophilicity and alter π-π stacking compared to 4-chloro substitution. In MC4R agonists, 4-chlorophenyl groups maximize binding (Ki = 1.0 nM), while 2-fluoro substitution in other contexts retains potency but with reduced receptor activation . Key Insight: Fluorine’s electronegativity and small size optimize steric compatibility with hydrophobic receptor pockets.

Methylation and Steric Effects :

- Methylation of pyrrolidine derivatives (e.g., compound 30: 2,5-dimethylpyrrolidine) preserves potency compared to parent compounds, as seen in antiviral studies (EC50: low micromolar range). However, methylation at the pyrrolidine nitrogen (e.g., compound 31: D-proline derivative) reduces potency by 9-fold, highlighting the sensitivity of stereochemistry and nitrogen accessibility .

Stereochemical Influence

- S,R vs. R,S Isomers: In MC4R ligands, the S,R configuration of pyrrolidine derivatives results in full agonism (EC50 = 3.8 nM), whereas R,S isomers exhibit high affinity but fail to stimulate cAMP production. This underscores the critical role of stereochemistry in functional outcomes .

Receptor Selectivity and Binding Modes

- 5-HT1A Receptor :

- Nitric Oxide Synthase (NOS): Pyrrolidine-containing NOS inhibitors (e.g., compounds 4–9) maintain potency despite varied binding modes. Chirality changes (e.g., compound 6) reposition the pyrrolidine ring near Asp602 instead of heme propionates, demonstrating conformational adaptability .

Pharmacokinetic and Physicochemical Properties

- Basicity and Lipophilicity: The pyrrolidine nitrogen’s basicity (sp³ hybridized) is influenced by adjacent aromatic rings. In nicotine analogs, polarizability effects from the pyrrolidine ring increase pyridine nitrogen basicity, affecting absorption and blood-brain barrier penetration . this compound’s fluorine atom may reduce metabolic degradation, enhancing bioavailability compared to non-fluorinated analogs.

Data Tables: Comparative Analysis

Table 1. Substituent Effects on Pyrrolidine Derivatives

Table 2. Impact of Structural Modifications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.